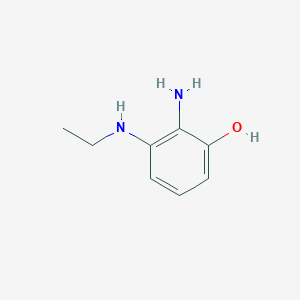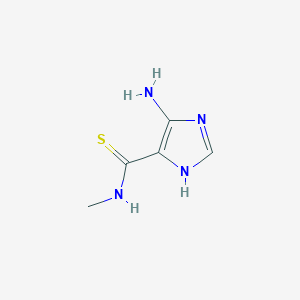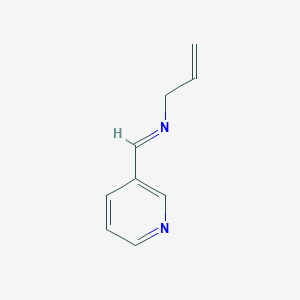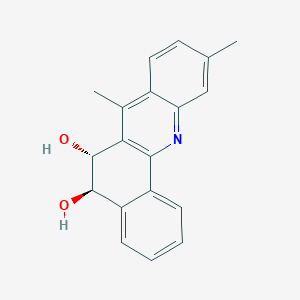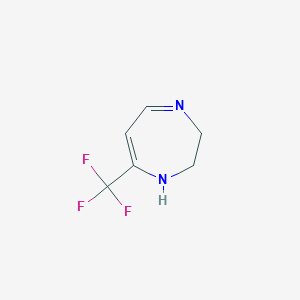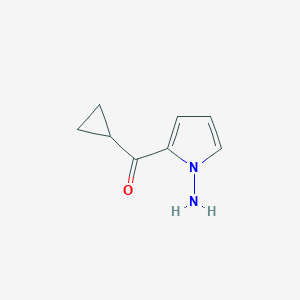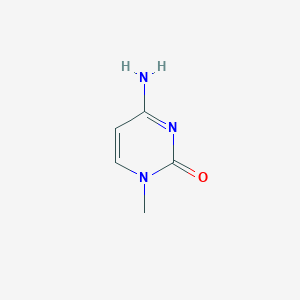
4-Amino-6-isopropyl-1,3,5-triazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-isopropyl-1,3,5-triazin-2-ol, commonly known as AIT, is a heterocyclic compound with potential applications in pharmaceutical and agricultural industries. AIT belongs to the triazine family of compounds and is a derivative of s-triazine. It has a molecular formula of C6H10N4O and a molecular weight of 162.17 g/mol.
Mécanisme D'action
AIT acts by inhibiting the activity of the enzyme photosystem II (PSII) in plants and algae. This results in the disruption of the photosynthetic process, leading to the death of the organism. In cancer cells, AIT induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
AIT has been found to have low toxicity in mammals and is rapidly metabolized and excreted from the body. However, prolonged exposure to high concentrations of AIT can lead to adverse effects such as liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
AIT has several advantages over traditional herbicides and pesticides, including its broad-spectrum activity and low toxicity. However, its effectiveness can be reduced in certain environmental conditions, such as high temperatures and low pH. In addition, AIT can be expensive to produce on a large scale.
Orientations Futures
Further research is needed to fully understand the mechanism of action of AIT and its potential applications in pharmaceutical and agricultural industries. Possible future directions include the development of more efficient synthesis methods, the optimization of AIT formulations for specific applications, and the investigation of its potential as an anti-cancer agent.
Méthodes De Synthèse
AIT can be synthesized through the reaction of cyanuric acid with isopropylamine and ammonium hydroxide. The reaction takes place in a solvent, usually water, at elevated temperatures and pressures. The resulting product is purified through recrystallization and filtration.
Applications De Recherche Scientifique
AIT has been extensively studied for its potential use as a herbicide and pesticide. It has been found to be effective against a wide range of weeds and pests, making it a promising alternative to traditional chemical agents. In addition, AIT has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
175204-66-7 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-amino-6-propan-2-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-3(2)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11) |
Clé InChI |
DBBJSRAHFUHRRJ-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=NC(=O)N=C(N1)N |
SMILES |
CC(C)C1=NC(=NC(=O)N1)N |
SMILES canonique |
CC(C)C1=NC(=O)N=C(N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
